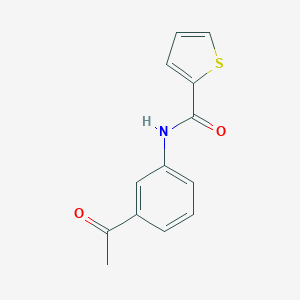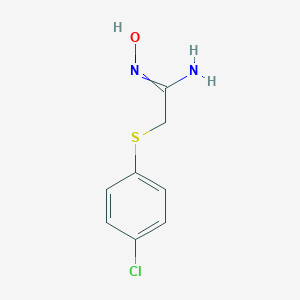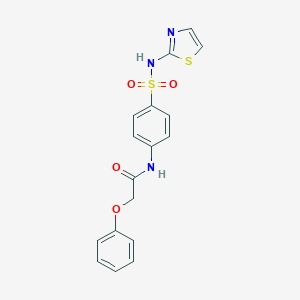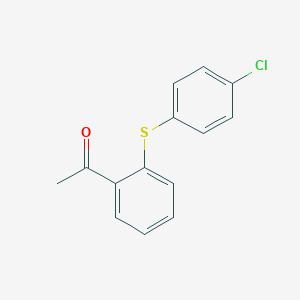
N-(3-acetylphenyl)thiophene-2-carboxamide
Overview
Description
N-(3-acetylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(3-acetylphenyl)thiophene-2-carboxamide is a novel thiophene-2-carboxamide derivative It has been found to exhibit significant antioxidant and antibacterial activities .
Mode of Action
It is known that the compound’s activity is influenced by structural variations such as the replacement of carboxamide with azo moieties .
Biochemical Pathways
The compound’s antioxidant and antibacterial activities suggest that it may interact with pathways related to oxidative stress and bacterial growth .
Result of Action
This compound has been found to exhibit significant antioxidant and antibacterial activities . In particular, the 3-amino thiophene-2-carboxamide derivative of the compound increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, the compound demonstrated high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
Biochemical Analysis
Biochemical Properties
N-(3-acetylphenyl)thiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with amino acid residues of enzymes, which can influence the enzyme’s activity . For instance, molecular docking studies have revealed that certain derivatives of thiophene-2-carboxamide exhibit high binding scores with specific proteins, indicating strong interactions . These interactions can lead to inhibition or activation of the enzymes, thereby affecting various biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular function . Additionally, its antibacterial activity suggests that it can disrupt bacterial cell processes, leading to cell death . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, as the enzyme’s activity is crucial for regulating various cellular processes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant and antibacterial properties, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antibacterial activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. Understanding these pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall effectiveness in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One efficient synthetic strategy includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar cyclization reactions, but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
N-(3-acetylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Thiophene-thiadiazole hybrid derivatives
Uniqueness
N-(3-acetylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antibacterial and antioxidant activities .
Properties
IUPAC Name |
N-(3-acetylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHAFIMGYHKFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967703 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-94-8 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)
![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)

![N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine](/img/structure/B374126.png)

![11-Phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B374128.png)
![10,11-Dihydrodibenzo[b,f]thiepine](/img/structure/B374131.png)
![2-Methyldibenzo[b,f]oxepine](/img/structure/B374132.png)
![1-(4-Chlorobenzyl)-2-({[2-(4-chlorobenzyl)benzyl]oxy}methyl)benzene](/img/structure/B374134.png)
![11-Bromo-6,11-dihydrodibenzo[b,e]thiepine 5,5-dioxide](/img/structure/B374135.png)

![8-methoxydibenzo[b,f]oxepin-10(11H)-one](/img/structure/B374137.png)


